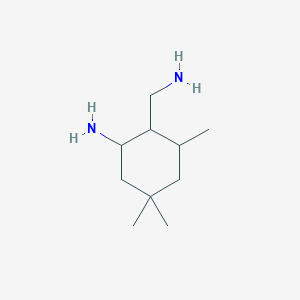![molecular formula C31H22BrNO B15158286 (4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone CAS No. 817624-97-8](/img/structure/B15158286.png)
(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone is an organic compound that features a bromophenyl group attached to a biphenyl structure with a diphenylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of Diphenylamino Group: The next step involves the introduction of the diphenylamino group. This can be done through a nucleophilic substitution reaction where diphenylamine reacts with the brominated biphenyl in the presence of a base such as potassium carbonate (K₂CO₃).
Methanone Formation: The final step involves the formation of the methanone group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the methanone group to an alcohol.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
作用机制
The mechanism of action of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, making the compound useful in electronic applications. Additionally, the bromophenyl group can undergo further functionalization, allowing the compound to interact with various biological targets.
相似化合物的比较
Similar Compounds
4,4’-Dibromobiphenyl: Similar in structure but lacks the diphenylamino group.
4-Bromo-4’-(diphenylamino)biphenyl: Similar but with different substituents on the biphenyl structure.
4,6-Bis((E)-2-(4’-N,N-diphenylamino-[1,1’-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Contains diphenylamino groups and biphenyl structure but with additional vinyl and pyrimidine groups.
Uniqueness
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone is unique due to the presence of both the bromophenyl and diphenylamino groups, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials.
属性
CAS 编号 |
817624-97-8 |
|---|---|
分子式 |
C31H22BrNO |
分子量 |
504.4 g/mol |
IUPAC 名称 |
(4-bromophenyl)-[4-[4-(N-phenylanilino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C31H22BrNO/c32-27-19-15-26(16-20-27)31(34)25-13-11-23(12-14-25)24-17-21-30(22-18-24)33(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H |
InChI 键 |
RDOCBIXNXLUCHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)




![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)
![1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)

![3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15158283.png)


